9-(2-Carboxy-2-cyanovinyl)julolidine

Molecular Rotor Photophysics Photoisomerization Fluid Flow Sensing

Using generic julolidine rotors like DCVJ for flow velocimetry or conditional bioconjugation leads to invalid data. CCVJ solves this with a unique photoisomerization mechanism-a long-lived, non-fluorescent Z-isomer-that enables molecular tagging velocimetry (MTV) and 'turn-on' protein sensing. Its carboxylic acid handle allows direct conjugation, creating no-wash HTS assays. - MTV-ready: E/Z photoisomerization tracks fluid motion; a property absent in DCVJ. - Bioconjugation: Reactive -COOH enables covalent labeling of biomolecules. - Fluorescence Anisotropy: Superior dynamic range for microviscosity below 3 cP. Ensure reproducible, publication-grade results with the correct rotor.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 142978-18-5
Cat. No. B057237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Carboxy-2-cyanovinyl)julolidine
CAS142978-18-5
Synonyms1H,5H-Benzo[ij]quinolizine 2-Propenoic Acid Derivative;  2-Carboxy-2-cyanovinyljulolidine;  CCVJ
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESC1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O
InChIInChI=1S/C16H16N2O2/c17-10-14(16(19)20)9-11-7-12-3-1-5-18-6-2-4-13(8-11)15(12)18/h7-9H,1-6H2,(H,19,20)/b14-9+
InChIKeyJXENNHTVELFRHV-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

CCVJ Procurement: Viscosity & Flow Sensing


9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ, CAS: 142978-18-5) is a hydrophilic fluorescent molecular rotor from the julolidine family. Its core mechanism is a viscosity-dependent fluorescence quantum yield, driven by an intramolecular rotation that is restricted in higher viscosity environments [1]. This compound is distinguished by its ability to exist in two photoisomeric states (E and Z), a feature directly tied to its unique performance in advanced sensing applications [2].

Mechanism
Photoisomerization-based molecular rotor with viscosity-dependent quantum yield
Fit
Fluid flow sensing, bioconjugation via carboxylic acid handle, and microviscosity probing
Format
Hydrophilic julolidine rotor; two photoisomeric states (E/Z) enable unique flow sensitivity

CCVJ vs. DCVJ: Key Differences


Substituting CCVJ with a generic julolidine-based rotor like 9-(dicyanovinyl)julolidine (DCVJ) is not scientifically valid for many advanced applications. While both are viscosity probes, their underlying photophysical mechanisms are distinct. DCVJ exists as a single isomer and its response is governed by a traditional twisted intramolecular charge transfer (TICT) process [1]. In contrast, CCVJ undergoes a photoisomerization reaction, forming a long-lived, non-fluorescent Z-isomer. This is the primary driver of CCVJ's unique sensitivity to fluid flow and motion, a property DCVJ does not share [1][2]. Furthermore, CCVJ's carboxylic acid group provides a reactive handle for bioconjugation, enabling its use as a conditional fluorescent label for detecting specific biomolecular interactions [3]. These differences mean experimental protocols and expected outcomes cannot be translated between the two compounds without significant re-validation, making precise sourcing critical for reproducible research.

CCVJPhotoisomerization (E↔Z) drives flow sensitivity; conjugatable
vs
DCVJTICT-based single-isomer rotor; no flow response or reactive handle
Fluid-flow protocols and bioconjugation assays may not transfer; re-validation required.

CCVJ Performance vs. DCVJ & BODIPY-C12


Photoisomerization Enables Flow Detection

CCVJ's apparent sensitivity to fluid flow is an indirect effect of a photoisomerization reaction, a property not shared by its close structural analog, DCVJ. The photoisomerization of CCVJ between its E and Z isomers is the primary mechanism for its environmental sensitivity, rather than the traditional TICT process [1]. In room light, micromolar solutions of CCVJ in hydroxylic solvents rapidly reach a photostationary state with comparable concentrations of the fluorescent E-isomer and a non-fluorescent Z-isomer. This long-lived photoproduct is unique to asymmetrically substituted probes like CCVJ and is not possible in the symmetrically substituted DCVJ [1].

Flow detection mechanism
Head-to-head
CCVJ: Photoisomerization (E↔Z)
vs
DCVJ: TICT process only
Micromolar solutions, hydroxylic solvents, ambient light
Enables fluid flow and motion probing
DCVJ lacks long-lived Z-isomer; fluid motion applications not supported
Molecular Rotor Photophysics Photoisomerization Fluid Flow Sensing

Fluorescence Anisotropy: Low-Viscosity Dynamic Range

In a direct comparative study of fluorescence anisotropy as a measure of viscosity, both CCVJ and DCVJ exhibit a significantly lower dynamic range than the reference dye BODIPY-C12 across a viscosity range of 0.6 to 600 centipoise (cP) [1]. However, in the low-viscosity regime (less than 3 cP), both CCVJ and DCVJ offer a better dynamic range in anisotropy compared to a rigid dye, providing a higher total working dynamic range for microviscosity measurements [1].

Anisotropy dynamic range
Head-to-head
CCVJ & DCVJ: Lower range than BODIPY-C12 (0.6–600 cP)
CCVJ & DCVJ: Better range below 3 cP
Steady-state anisotropy, various solvents
Context-dependent microviscosity probe fit
Select over BODIPY-C12 for low-viscosity environments; reported comparable to DCVJ
Fluorescence Anisotropy Microviscosity Probe Intracellular Viscosity

Turn-On Assay for p53-Mdm2 Interactions

The carboxylic acid group of CCVJ can be conjugated to biomolecules to create conditional fluorescent reporters. A study used a CCVJ-based p53 peptide reporter, JP1-R, which was designed to fluoresce only upon binding to its target protein, Mdm2 [1]. This 'turn-on' fluorescence is a result of the restricted intramolecular rotation of the CCVJ rotor upon formation of the larger protein-protein complex [1]. The assay's increased sensitivity compared to established secondary assays allowed for the successful screening of a fragment library to identify new Mdm2 inhibitors [1].

p53-Mdm2 turn-on assay
Reported
Homogeneous mix-and-read HTS
CCVJ-conjugated JP1-R reporter identified inhibitors; reported increased sensitivity vs. FP/ELISA
Supports bioconjugation-based assay development
Sensitivity advantage reported qualitatively; requires user validation
Protein-Protein Interactions Homogeneous Assay High-Throughput Screening

CCVJ Applications: Validated Scenarios


Molecular Tagging Velocimetry (MTV)

Leveraging its unique photoisomerization mechanism, CCVJ is a functional probe for Molecular Tagging Velocimetry (MTV), a technique used to measure fluid flow velocity and patterns [1]. This application is impossible with standard rotors like DCVJ, which do not exhibit the same long-lived photoproduct state required for tracking fluid motion over time [2].

Biopolymer Interfaces in Emulsions

CCVJ's hydrophilic nature makes it an effective extrinsic probe for studying amphiphilic biopolymers at oil-water interfaces. Its fluorescence intensity (Imax) and emission peak wavelength (λmax) respond linearly to biopolymer concentration and the specific surface area of oil droplets in emulsions [3]. This enables rapid, fluorescence-based quality monitoring of complex biopolymer formulations like beverages [3].

Homogeneous Mix-and-Read HTS Assays

The carboxylic acid group of CCVJ serves as a critical chemical handle for creating conjugates. These CCVJ-labeled biomolecules act as 'turn-on' fluorescent reporters upon binding to their target, as demonstrated in a p53-Mdm2 interaction assay [4]. This enables the development of robust, no-wash assays suitable for high-throughput screening (HTS) platforms, offering a potential sensitivity advantage over traditional fluorescence polarization or ELISA methods [4].

Anisotropy-Based Microviscosity Sensing

For applications requiring microviscosity measurements, particularly in biological environments with viscosities below 3 centipoise (cP), CCVJ offers a superior dynamic range for fluorescence anisotropy compared to rigid dyes [5]. This makes it a suitable probe for studying membrane dynamics or cytosolic viscosity where sensitivity in this low range is paramount [5].

Application
Selection Property
Validation Focus
Molecular Tagging Velocimetry (MTV)
Photoisomerization-based flow sensitivity
Long-lived Z-isomer photoproduct tracking
Biopolymer emulsion studies
Hydrophilic interfacial response
Fluorescence intensity vs. biopolymer concentration
Homogeneous HTS assays
Carboxylic acid bioconjugation handle
Turn-on fluorescence upon target binding
Microviscosity sensing
Anisotropy in low-viscosity regimes
Dynamic range comparison vs. rigid dyes

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